(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-9-10-4-7-15(8-5-10)12(16)11-3-1-2-6-14-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNLWXPTTBUQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidin-2-yl Methanone
Acid Chloride Route :
The piperidin-2-yl methanone can be synthesized by reacting piperidine with acid chlorides derived from carboxylic acids. For example, treatment of the corresponding acid with thionyl chloride forms the acid chloride intermediate, which reacts with piperidine to yield the methanone derivative. This method is supported by the synthesis of related piperidinyl methanones where acid chlorides are generated in situ and reacted with piperidine nucleophiles.Alternative Coupling Methods :
Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters may also be used to facilitate amide bond formation between piperidin-2-yl amines and carboxylic acids or derivatives.
Fluoromethylation of Piperidine
Nucleophilic Substitution Using Fluoromethyl Halides :
The introduction of the fluoromethyl group at the 4-position of piperidine can be achieved by nucleophilic substitution of a suitable leaving group (e.g., hydroxymethyl or halomethyl) with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or by direct reaction with fluoromethyl halides under basic conditions.Mitsunobu Reaction for Functionalization :
In related piperidine derivatives, Mitsunobu coupling has been used to introduce functionalized alkyl groups onto piperidine nitrogen or carbon atoms. This involves reaction of an alcohol precursor with piperidine under Mitsunobu conditions (using DIAD and triphenylphosphine), which can be adapted for fluoromethylation if a fluoromethyl alcohol precursor is available.
Formation of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Stepwise Assembly :
The fluoromethylated piperidine unit is reacted with the piperidin-2-yl methanone intermediate via nucleophilic substitution or amide bond formation to yield the target compound. This may involve protection/deprotection steps to selectively functionalize nitrogen atoms and ensure regioselectivity.Purification and Crystallization :
The final compound is purified by standard chromatographic techniques and recrystallized from suitable solvents such as ethanol or ethyl acetate mixtures, as commonly practiced in piperidine derivative preparations.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product Description |
|---|---|---|---|
| 1 | Acid chloride formation | Carboxylic acid + SOCl₂, reflux in toluene | Acid chloride intermediate |
| 2 | Acylation | Acid chloride + piperidin-2-yl, base, solvent | Piperidin-2-yl methanone intermediate |
| 3 | Fluoromethylation | Fluoromethyl halide + piperidine derivative, base | 4-(Fluoromethyl)piperidine derivative |
| 4 | Coupling (amide/ketone bond) | Nucleophilic substitution or coupling reagent | (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone |
| 5 | Purification & recrystallization | Chromatography, recrystallization from ethanol | Pure target compound |
Research Findings and Notes
Selectivity and Side Products :
In related piperidinyl methanone syntheses, nucleophilic attack at different electrophilic centers (carbonyl carbon vs. isothiocyanate carbon) can lead to side products. Careful control of reaction conditions is necessary to favor the desired product.Conformational Considerations :
Piperidine rings generally adopt chair conformations, which influence reactivity and stereoselectivity during fluoromethylation and coupling steps.Recrystallization Solvents :
Ethanol, ethyl acetate, and mixtures with petroleum ether are commonly used solvents for recrystallization of piperidine derivatives to obtain high purity crystals suitable for characterization.Fluoromethylation Challenges :
Introduction of fluorine atoms requires careful handling of reagents and conditions to avoid over-fluorination or decomposition. Use of mild fluorinating agents and controlled temperatures improves yields.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Acid chloride formation | SOCl₂ treatment of acid | Reflux in toluene | Intermediate for acylation |
| Acylation to form piperidin-2-yl methanone | Reaction with piperidine | Base, inert solvent | Forms methanone linkage |
| Fluoromethylation of piperidine | Nucleophilic substitution or Mitsunobu | Fluoromethyl halides, DAST, DIAD | Requires selective fluorination |
| Coupling of fluoromethylated piperidine with methanone | Amide bond formation or nucleophilic substitution | Coupling reagents or direct reaction | Final assembly step |
| Purification and crystallization | Chromatography and recrystallization | Ethanol, ethyl acetate solvents | Ensures compound purity and crystallinity |
Chemical Reactions Analysis
Types of Reactions
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Drug Discovery
The compound is primarily recognized for its potential in drug discovery. Its structure allows for the modification of pharmacological properties, making it a valuable intermediate in the synthesis of pharmaceutical compounds.
- Pharmacological Activity : Research indicates that derivatives of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone exhibit activity against various targets, including enzymes and receptors involved in metabolic syndromes and central nervous system disorders. For instance, compounds derived from this structure have shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions like type 2 diabetes and obesity .
- Mechanism of Action : The compound's mechanism often involves interaction with biological membranes due to the presence of both fluoromethyl and piperidine groups, enhancing its lipophilicity and facilitating better binding to target sites.
Materials Science
In materials science, (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone serves as a precursor for developing novel materials with specific properties.
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers that require specific functional groups for enhanced performance, such as improved mechanical strength or thermal stability. Its reactivity allows it to participate in various chemical reactions that are essential for polymerization processes.
Organic Synthesis
The versatility of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone extends to organic synthesis, where it acts as a building block for more complex molecules.
- Synthesis Pathways : The compound can undergo several chemical transformations, including nucleophilic substitutions and reductions, allowing chemists to explore new synthetic pathways. For example, its azido derivatives can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Case Study 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
A study demonstrated that derivatives of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone effectively inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition has potential therapeutic implications for managing metabolic syndrome-related disorders.
Case Study 2: Development of Novel Polymers
Research into the application of this compound in polymer chemistry revealed that it could be incorporated into polymer matrices to enhance their mechanical properties. The resulting materials exhibited improved tensile strength and thermal stability compared to conventional polymers.
Mechanism of Action
The mechanism of action of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Fluorine Placement : The target compound’s fluoromethyl group on a piperidine ring may confer different electronic effects compared to trifluoromethylphenyl (compound 72) or fluorocyclopropyl () groups.
Conformational Analysis
- discusses ring puckering in cyclic systems. The target compound’s piperidine rings may adopt chair or boat conformations, while azetidine analogs () exhibit puckering with smaller amplitude due to ring strain. This difference could influence target binding and solubility .
Biological Activity
The compound (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The molecular formula of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is CHFNO. The synthesis typically involves multi-step reactions starting from commercially available piperidine derivatives. The fluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Tyrosinase Inhibition : Similar compounds have shown promising results as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. For instance, derivatives of piperidine have exhibited competitive inhibition against Agaricus bisporus tyrosinase, with IC values ranging from 0.09 to 0.36 μM .
- Cannabinoid Receptor Interaction : Some piperidine derivatives have been shown to selectively bind to cannabinoid receptors, particularly CB1, suggesting potential applications in pain management and neuroprotection .
Table 1: Biological Activity of Piperidine Derivatives
| Compound Name | Target | IC (μM) | Mechanism |
|---|---|---|---|
| Compound A | Tyrosinase | 0.18 | Competitive Inhibition |
| Compound B | CB1 Receptor | 220 | Selective Binding |
| (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone | TBD | TBD | TBD |
4. Case Studies and Research Findings
- Tyrosinase Inhibitor Study : A study evaluated several piperazine derivatives for their inhibitory effects on tyrosinase, highlighting the structure-activity relationship (SAR). The results indicated that modifications to the piperidine structure significantly influenced inhibitory potency, with some compounds being over 100 times more effective than standard inhibitors like kojic acid .
- Cannabinoid Receptor Analysis : Research on cannabinoid receptor interactions revealed that certain piperidine derivatives could modulate receptor activity effectively, indicating their potential use in therapeutic applications for conditions like anxiety and chronic pain .
- Pharmacokinetics and Toxicology : Preliminary toxicological studies suggest that compounds similar to (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone exhibit low toxicity at therapeutic doses, making them suitable candidates for further development in clinical settings .
5. Conclusion and Future Directions
The compound (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone exhibits significant potential in various therapeutic areas due to its biological activities as a tyrosinase inhibitor and cannabinoid receptor modulator. Future research should focus on:
- Detailed SAR Studies : To optimize the biological activity through structural modifications.
- In Vivo Studies : To assess the pharmacokinetics and long-term safety profiles of this compound.
- Clinical Trials : To evaluate efficacy in treating conditions related to hyperpigmentation and pain management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
